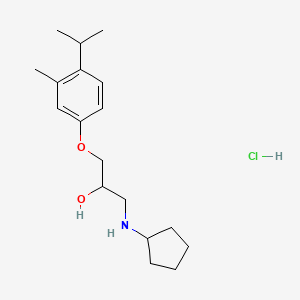
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride is a synthetic compound with significant potential in various fields of scientific research and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride involves several steps. A common approach starts with the preparation of the core structure through a multi-step organic synthesis. Key reactions include:
Nucleophilic Substitution: : Starting with an appropriately substituted benzene ring, a halogenation reaction introduces the halide group necessary for subsequent substitutions.
Amine Introduction: : Cyclopentylamine is introduced to the halogenated benzene via a nucleophilic substitution reaction, forming the cyclopentylamino group.
Ether Formation: : The phenoxy group is introduced through an etherification reaction involving the appropriate alcohol and phenol derivatives.
Hydrochloride Formation: : The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale-up, involving:
Continuous Flow Synthesis: : This method increases efficiency and control over reaction conditions, reducing the risk of side reactions.
Automated Reaction Monitoring: : Utilization of automated systems for monitoring and adjusting reaction parameters ensures consistency and high yield.
化学反应分析
Types of Reactions
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions:
Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially forming ketones or aldehydes.
Reduction: : Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride, targeting the amino or phenoxy groups.
Substitution: : The compound can undergo substitution reactions, where functional groups are replaced under specific conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: : Various nucleophiles or electrophiles under controlled pH and temperature.
Major Products
The products formed depend on the specific reactions and conditions, but can include oxidized or reduced derivatives of the parent compound.
科学研究应用
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride has a range of applications:
Chemistry: : Used as a precursor for more complex molecules in organic synthesis.
Medicine: : Investigated for its potential as a therapeutic agent in treating certain diseases, though further research is needed.
Industry: : Used in the development of new materials or chemical processes.
作用机制
The compound exerts its effects through interactions with molecular targets, including:
Receptors: : Potential binding to certain cell receptors, influencing cellular responses.
Enzymes: : Inhibition or activation of specific enzymes, affecting biochemical pathways.
Pathways: : Modulation of signaling pathways involved in disease processes.
相似化合物的比较
Similar Compounds
1-(Cyclopentylamino)-3-(4-methylphenoxy)propan-2-ol hydrochloride
1-(Cyclohexylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride
1-(Cyclopentylamino)-3-(4-ethoxyphenoxy)propan-2-ol hydrochloride
Uniqueness
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride stands out due to its specific substituents, which may confer unique pharmacological properties and reactivity, making it a valuable compound for further study.
属性
IUPAC Name |
1-(cyclopentylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13(2)18-9-8-17(10-14(18)3)21-12-16(20)11-19-15-6-4-5-7-15;/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYCFNOBSWDVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNC2CCCC2)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2940161.png)
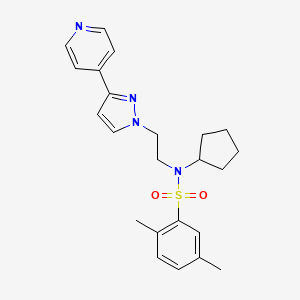

![1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B2940165.png)
![5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2940166.png)
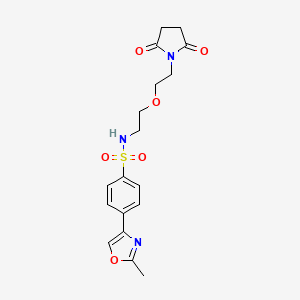
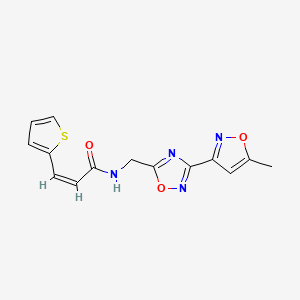

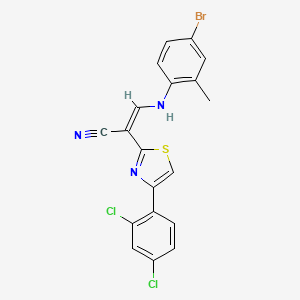
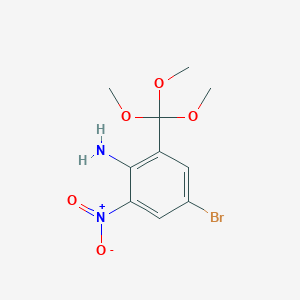
![N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2940178.png)
![2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2940179.png)
![Methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate](/img/structure/B2940180.png)
![4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2940181.png)
